Bis(2-hydroxyethyl)ammonium bis((perfluorooctyl)ethyl) hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-hydroxyethyl)ammonium bis((perfluorooctyl)ethyl) hydrogen phosphate is a chemical compound known for its unique properties, including hydrophobic (water-repellent) and lipophobic (oil-repellent) characteristics . This compound is often used as a surfactant, surface treating agent, and leveling agent .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)ammonium bis((perfluorooctyl)ethyl) hydrogen phosphate typically involves the reaction of 2-hydroxyethylamine with perfluorooctyl ethyl phosphate under controlled conditions. The reaction is carried out in an appropriate solvent, and the product is purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-hydroxyethyl)ammonium bis((perfluorooctyl)ethyl) hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Wissenschaftliche Forschungsanwendungen
Bis(2-hydroxyethyl)ammonium bis((perfluorooctyl)ethyl) hydrogen phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifier in various chemical processes.
Biology: Employed in biological studies for its unique surface-active properties.
Medicine: Investigated for potential medical applications due to its biocompatibility.
Industry: Utilized in surface coatings, emulsifiers, and anti-foaming agents.
Wirkmechanismus
The mechanism of action of Bis(2-hydroxyethyl)ammonium bis((perfluorooctyl)ethyl) hydrogen phosphate involves its interaction with molecular targets through its hydrophobic and lipophobic properties. These interactions can affect various molecular pathways, leading to its observed effects in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2-hydroxyethyl)ammonium perfluorooctanesulfonate: Similar in structure but contains a sulfonate group instead of a phosphate group.
Bis(2-hydroxyethyl)ammonium bis((perfluorohexyl)ethyl) phosphate: Contains a shorter perfluoroalkyl chain.
Uniqueness
Bis(2-hydroxyethyl)ammonium bis((perfluorooctyl)ethyl) hydrogen phosphate is unique due to its specific combination of hydrophobic and lipophobic properties, making it highly effective in applications requiring surface activity and repellency .
Eigenschaften
CAS-Nummer |
57677-97-1 |
---|---|
Molekularformel |
C24H20F34NO6P |
Molekulargewicht |
1095.3 g/mol |
IUPAC-Name |
bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl) phosphate;bis(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C20H9F34O4P.C4H11NO2/c21-5(22,7(25,26)9(29,30)11(33,34)13(37,38)15(41,42)17(45,46)19(49,50)51)1-3-57-59(55,56)58-4-2-6(23,24)8(27,28)10(31,32)12(35,36)14(39,40)16(43,44)18(47,48)20(52,53)54;6-3-1-5-2-4-7/h1-4H2,(H,55,56);5-7H,1-4H2 |
InChI-Schlüssel |
YGJRUVMNNWUSMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(COP(=O)([O-])OCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(CO)[NH2+]CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.